molecular formula C27H24ClNO6 B12819388 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide

2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B12819388
M. Wt: 493.9 g/mol
InChI Key: SWLDDBSHRGBCPN-UHFFFAOYSA-N
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Description

2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of appropriate starting materials under acidic or basic conditions to form the chromen-4-one core.

    Substitution Reactions: Introduction of the chloro, methoxy, and methyl groups through electrophilic aromatic substitution reactions.

    Etherification: The chromen-4-one core is then reacted with an appropriate phenol derivative to introduce the ether linkage.

    Amidation: Finally, the acetamide group is introduced through an amidation reaction using suitable reagents and conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromen-4-one core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: The biochemical pathways affected by the compound, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Chloro-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide
  • 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-phenylacetamide

Properties

Molecular Formula

C27H24ClNO6

Molecular Weight

493.9 g/mol

IUPAC Name

2-[6-chloro-2-(4-methoxyphenyl)-7-methyl-4-oxochromen-3-yl]oxy-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H24ClNO6/c1-4-33-22-8-6-5-7-21(22)29-24(30)15-34-27-25(31)19-14-20(28)16(2)13-23(19)35-26(27)17-9-11-18(32-3)12-10-17/h5-14H,4,15H2,1-3H3,(H,29,30)

InChI Key

SWLDDBSHRGBCPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=C(OC3=C(C2=O)C=C(C(=C3)C)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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